molecular formula C21H22O7 B1221383 Peucenidin CAS No. 33044-93-8

Peucenidin

Cat. No.: B1221383
CAS No.: 33044-93-8
M. Wt: 386.4 g/mol
InChI Key: YTLKDGZSNPIHNO-UXHICEINSA-N
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Description

Peucenidin is a naturally occurring compound classified as a coumarin derivative. It is primarily found in the roots of the plant Ferulopsis hystrix, which belongs to the Apiaceae family. This compound has garnered attention due to its potential gastroprotective and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peucenidin can be synthesized through various organic reactions involving the esterification of vaginidiol with acetic and senecioic acids. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Ferulopsis hystrix using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods allow for the precise identification and quantification of this compound, ensuring its purity for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Peucenidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .

Scientific Research Applications

Mechanism of Action

Peucenidin exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase. This mechanism helps protect cells from oxidative damage and supports overall cellular health .

Comparison with Similar Compounds

Peucenidin is unique among coumarin derivatives due to its specific esterification pattern. Similar compounds include:

    Skimmin: Another coumarin derivative found in Ferulopsis hystrix, known for its gastroprotective properties.

    Smyrniorin: A coumarin derivative with a different esterification pattern, exhibiting distinct biological activities.

    Athamantin: Another coumarin derivative with unique chemical properties.

This compound stands out due to its specific combination of acetic and senecioic acid esterification, which contributes to its unique biological activities .

Properties

IUPAC Name

2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-11(2)10-16(24)28-21(4,5)20-19(25-12(3)22)17-14(26-20)8-6-13-7-9-15(23)27-18(13)17/h6-10,19-20H,1-5H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLKDGZSNPIHNO-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186701
Record name 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33044-93-8
Record name 2-Butenoic acid, 3-methyl-, 1-[(8S,9R)-9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-8-yl]-1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33044-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peucenidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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